PTAD-Alkyne

Bioconjugation Chemoselectivity Protein Labeling

Maleimide-based bioconjugation suffers from cysteine/lysine cross-reactivity and poor plasma stability. PTAD-Alkyne solves this: • PTAD warhead selectively reacts with tyrosine phenolic side chains - avoids off-target labeling of cysteine and lysine residues • PTAD-tyrosine linkage remains intact under pH/temperature extremes and prolonged human plasma exposure, outperforming maleimide-thiol conjugates • Terminal alkyne enables CuAAC click chemistry for site-specific attachment of azide-functionalized payloads (fluorophores, cytotoxins, PEG) Ideal for ADC development, site-selective PEGylation, and orthogonal multifunctional bioconjugate construction.

Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
CAS No. 1313211-51-6
Cat. No. B1422195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTAD-Alkyne
CAS1313211-51-6
Molecular FormulaC11H9N3O3
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC#CCOC1=CC=C(C=C1)N2C(=O)NNC2=O
InChIInChI=1S/C11H9N3O3/c1-2-7-17-9-5-3-8(4-6-9)14-10(15)12-13-11(14)16/h1,3-6H,7H2,(H,12,15)(H,13,16)
InChIKeyIHJYYZNVZZKSCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PTAD-Alkyne Reagent Overview


PTAD-Alkyne (CAS: 1313211-51-6) is a heterobifunctional bioconjugation reagent that combines a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) moiety, which selectively reacts with the phenolic side chain of tyrosine residues, with a terminal alkyne handle for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This architecture enables site-specific, two-step functionalization of proteins, peptides, and small molecules, making the compound a versatile building block for applications ranging from antibody-drug conjugate (ADC) development to targeted protein labeling .

PTAD-Alkyne vs. Generic Reagents


The PTAD core exhibits a unique chemoselectivity profile that distinguishes it from conventional electrophilic bioconjugation reagents. Unlike maleimide- or succinimide-based linkers, which are prone to cross-reactivity with cysteine and lysine residues, PTAD derivatives demonstrate high selectivity for the phenolic side chain of tyrosine, enabling precise, site-specific modifications [1]. Furthermore, the resulting tyrosine-click linkage is substantially more robust under physiologically relevant stress conditions, including extremes of pH, elevated temperature, and prolonged exposure to human blood plasma, than the widely employed maleimide-thiol conjugates . Generic alkyne-bearing reagents lacking the PTAD warhead cannot replicate this combination of targeted tyrosine reactivity and superior conjugate stability, which are critical for reproducible downstream applications such as PEGylation and ADC assembly.

PTAD-Alkyne Performance Comparison


Chemoselectivity for Tyrosine

PTAD-Alkyne demonstrates chemoselective conjugation with the phenolic side chain of tyrosine residues, while avoiding significant cross-reactivity with cysteine and lysine. In comparative peptide and protein labeling experiments, PTAD derivatives enabled the selective modification of tyrosine without interference from other nucleophilic amino acids, in contrast to maleimide-based reagents which primarily target cysteine thiols . The tyrosine-click reaction was shown to be compatible with simultaneous cysteine and lysine-targeted labeling approaches, allowing for orthogonal trifunctionalization of proteins [1].

Bioconjugation Chemoselectivity Protein Labeling

Superior Stability vs. Maleimide-Thiol

The covalent bond formed between PTAD and tyrosine exhibits markedly superior stability compared to maleimide-thiol conjugates under a range of physiologically relevant stress conditions. The tyrosine-click linkage remained intact following exposure to extremes of pH, elevated temperature, and human blood plasma, whereas maleimide-based linkages are known to undergo retro-Michael addition and thiol exchange, leading to payload deconjugation [1]. This enhanced robustness is a key differentiator for applications requiring long circulatory half-lives or exposure to harsh biological environments .

Bioconjugate Stability Antibody-Drug Conjugate Plasma Stability

Homogeneous PEGylation vs. Succinimide

PTAD-Alkyne enables site-selective PEGylation of proteins via surface-exposed tyrosine residues, yielding a more homogeneous product profile compared to traditional succinimide-based PEGylation. In a direct experimental comparison using chymotrypsinogen, the PTAD-mediated tyrosine-click approach produced a single, defined PEGylated species, whereas succinimide ester chemistry targeting lysine residues generated a heterogeneous mixture of multiply PEGylated products [1]. This result underscores the ability of PTAD-Alkyne to achieve precise, single-site modifications essential for consistent conjugate performance.

PEGylation Protein Engineering Bioconjugation

Buffer Compatibility and pH Range

PTAD-Alkyne is compatible with a range of common biological buffer systems, including phosphate-buffered saline (PBS), Tris buffer, and mixed PBS/Tris compositions, within an operational pH window of 6 to 9 . This flexibility simplifies experimental design and facilitates integration into established protein modification workflows without requiring specialized buffer exchange or pH adjustment steps that might be necessary for other, more condition-sensitive bioconjugation reagents.

Bioconjugation Protocol Buffer Compatibility Reagent Handling

PTAD-Alkyne Application Scenarios


Homogeneous ADC Synthesis

In ADC development, the PTAD-Alkyne linker provides a robust, site-specific conjugation handle. Its selective reactivity towards tyrosine, combined with the superior stability of the resulting linkage in human plasma (compared to maleimide-thiol conjugates) [1], makes it an ideal choice for constructing ADCs with a well-defined drug-to-antibody ratio (DAR) and enhanced in vivo integrity. The terminal alkyne enables subsequent CuAAC with azide-functionalized cytotoxic payloads .

Site-Selective Protein PEGylation

PTAD-Alkyne facilitates the site-selective attachment of polyethylene glycol (PEG) chains to surface-exposed tyrosine residues. This approach yields a more homogeneous PEGylated protein product compared to traditional lysine-targeting methods, which generate heterogeneous mixtures [1]. The resulting conjugate benefits from the enhanced stability of the PTAD-tyrosine bond under physiological stress , making it suitable for the development of long-acting protein therapeutics.

Orthogonal Multifunctional Bioconjugation

The chemoselectivity of PTAD-Alkyne for tyrosine allows it to be used orthogonally with cysteine- and lysine-targeted bioconjugation chemistries. This enables the sequential, site-specific attachment of multiple distinct functional entities (e.g., a fluorophore, an affinity tag, and a drug payload) to a single protein scaffold without cross-interference [1], providing a powerful tool for constructing complex, multifunctional bioconjugates for advanced biological studies.

Fluorescent Protein Labeling

After introducing an alkyne handle via tyrosine-selective conjugation, PTAD-Alkyne-treated proteins can be efficiently labeled with commercially available azide-functionalized fluorophores using copper-catalyzed click chemistry (CuAAC) [1]. This two-step strategy enables the specific visualization and tracking of target proteins in complex biological matrices, with the stable PTAD-tyrosine linkage ensuring the fluorescent tag remains covalently attached during subsequent imaging and analysis .

Technical Documentation Hub

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